molecular formula C10H12BrClN2O B2752554 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride CAS No. 958075-51-9

3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

Número de catálogo B2752554
Número CAS: 958075-51-9
Peso molecular: 291.57
Clave InChI: GGNIAGCRMKMGFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and has been found to exhibit a wide range of pharmacological properties.

Aplicaciones Científicas De Investigación

Dopamine Receptor Affinity

Research has shown that derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to "3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride", exhibit high affinity for the D1 dopamine receptor. These compounds, including those with bromo substitutions, have been studied for their dopaminergic activity. For instance, the synthesis and evaluation of (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin, a new high-affinity D1 dopamine receptor ligand, demonstrated similar affinities to their chloro counterparts for the D1 receptor, suggesting its potential for further in vivo studies and resolution into active and inactive enantiomers (Neumeyer et al., 1991).

Synthesis and Pharmacological Properties

The pharmacological properties of "this compound" and related compounds have been linked to their binding to benzodiazepine receptors and cholecystokinin receptors. These interactions could potentially influence the development of treatments for conditions like alimentary obesity and anxiety. A study on the synthesis and pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives highlighted the anxiolytic, anticonvulsant, analgesic, and other effects of these compounds, demonstrating their significant therapeutic potential (Andronati et al., 2002).

Neuropharmacological Activity

Compounds structurally similar to "this compound" have been synthesized and evaluated for potential neuroleptic activity. These studies have led to the identification of compounds with promising neuropharmacological profiles, including neuroleptic-like activity, based on their interaction with dopamine receptors. For example, a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including those with chloro and bromo substituents, showed potent anticonvulsant effects and neuroleptic-like activities, indicating the potential of these compounds for further development as central nervous system agents (Hino et al., 1988).

Propiedades

IUPAC Name

3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNIAGCRMKMGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958075-51-9
Record name 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.